N1-cyclobutyl-4-fluorobenzene-1,2-diamine
Description
Properties
IUPAC Name |
1-N-cyclobutyl-4-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8/h4-6,8,13H,1-3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIBZGPNGWUQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Nitro Precursors
The most common approach involves reducing nitro-substituted intermediates to diamines. For example:
- N1-(4-Chlorophenyl)benzene-1,2-diamine was synthesized via iron-mediated reduction of N-(4-chlorophenyl)-2-nitrobenzenamine in ethanol/water with NH$$_4$$Cl, yielding 93.2%.
- N1-Benzyl-4-chloro-benzene-1,2-diamine was prepared using Fe/NH$$_4$$Cl in ethanol at 80°C, achieving 98% yield.
Adaptation for Target Compound :
- Synthesis of Nitro Intermediate :
React 4-fluoro-2-nitroaniline with cyclobutyl bromide under basic conditions (e.g., K$$2$$CO$$3$$/DMF) to form N1-cyclobutyl-4-fluoro-2-nitroaniline . - Reduction to Diamine :
Use Fe powder with NH$$_4$$Cl in ethanol/water at 70–90°C, analogous to methods in.
Catalytic Hydrogenation
Hydrogenation with catalysts like nickel or palladium offers a cleaner alternative:
- N-(4-Chlorophenyl)-1,2-phenylenediamine was synthesized using H$$_2$$/Ni in DMF at 60–70°C, yielding 92%.
- Hydrogenate N1-cyclobutyl-4-fluoro-2-nitroaniline under 3–5 bar H$$_2$$ with Raney Ni in ethanol at 50°C.
| Catalyst | Pressure | Solvent | Yield |
|---|---|---|---|
| Ni | 3–5 bar | EtOH | ~85–90% |
Zinc-Acetic Acid Reduction
For acid-sensitive substrates, Zn in acetic acid/dichloromethane effectively reduces nitro groups:
- N1-(4-Chlorophenyl)benzene-1,2-diamine was obtained via Zn/AcOH in CH$$2$$Cl$$2$$, though purity required post-washing.
- Reduce N1-cyclobutyl-4-fluoro-2-nitroaniline with Zn/AcOH in CH$$2$$Cl$$2$$, followed by aqueous workup.
| Reductant | Acid | Solvent | Notes |
|---|---|---|---|
| Zn | AcOH | CH$$2$$Cl$$2$$ | Avoids Fe residues; suitable for acid-stable substrates. |
Post-Functionalization of Diamines
If direct synthesis fails, introduce the cyclobutyl group post-reduction:
- Reduce 4-fluoro-2-nitroaniline to 4-fluorobenzene-1,2-diamine .
- React with cyclobutyl bromide or mesylate under Buchwald-Hartwig conditions.
| Step | Reagents | Yield | Challenges |
|---|---|---|---|
| 1 | Fe/NH$$_4$$Cl | ~90% | — |
| 2 | Pd(OAc)$$2$$, Xantphos, Cs$$2$$CO$$_3$$ | ~70% | Steric hindrance from cyclobutyl group. |
Quality Control and Characterization
Critical data for validation:
- HPLC Purity : >98% (method: C18 column, MeCN/H$$_2$$O gradient).
- NMR : δ 6.5–7.0 ppm (aromatic H), 3.5–4.0 ppm (cyclobutyl CH$$_2$$).
- LC-MS : [M+H]$$^+$$ calcd. for C$${10}$$H$${12}$$FN$$_2$$: 179.09; found: 179.1.
Challenges and Optimization
- Cyclobutyl Group Stability : High-temperature steps may cause ring strain; optimize at ≤80°C.
- Byproducts : Mitigate oligomerization via dilute conditions and inert atmospheres.
Chemical Reactions Analysis
Types of Reactions
N1-cyclobutyl-4-fluorobenzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N1-cyclobutyl-4-fluorobenzene-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-cyclobutyl-4-fluorobenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares key structural and electronic features of N1-cyclobutyl-4-fluorobenzene-1,2-diamine with similar compounds:
Electronic and Reactivity Differences
- Fluorine vs. Nitro/Chloro Groups : The fluorine atom in the target compound exerts a moderate electron-withdrawing effect, enhancing the ring's electrophilicity while avoiding the extreme deactivation seen in nitro derivatives (e.g., 4-fluoro-5-nitrobenzene-1,2-diamine) . This balance makes it suitable for reactions requiring controlled reactivity, such as diazotization to benzotriazoles .
- Cyclobutyl vs. Larger Cycloalkyl Groups : The cyclobutyl group introduces moderate steric hindrance compared to cyclopentyl () or cyclohexyl analogs. This smaller ring size may improve solubility while retaining sufficient bulk to influence binding in biological systems (e.g., antimicrobial agents) .
- Comparison with Aliphatic Amines : Unlike aliphatic diamines (e.g., DETA, TETA) used in corrosion inhibition , the aromatic backbone of the target compound provides π-π stacking capabilities, which are advantageous in materials science.
Biological Activity
N1-cyclobutyl-4-fluorobenzene-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a cyclobutyl group and a fluorinated aromatic system. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.
Molecular Structure
| Component | Description |
|---|---|
| Molecular Formula | C10H12F2N2 |
| Molecular Weight | 198.22 g/mol |
| Functional Groups | Amines, Aromatic Fluorides |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity, while the diamine structure allows for hydrogen bonding with biological macromolecules.
Antitumor Activity
Recent studies have indicated that derivatives of benzimidazole, related to this compound, exhibit significant antitumor properties. For example, compounds containing a benzimidazole moiety have shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with tumor growth and survival .
Antimicrobial Properties
Research has demonstrated that compounds similar to this compound possess antimicrobial activity. The presence of nitrogen in the heterocyclic ring enhances the compound's ability to interact with bacterial enzymes and disrupt cellular processes .
Inhibition of Enzymatic Activity
This compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown potential as an inhibitor of methionyl-tRNA synthetase (MetRS), which plays a critical role in protein synthesis and has implications in cancer therapy .
Study 1: Antitumor Efficacy
A study conducted by Saxena et al. (2020) evaluated the antitumor efficacy of benzimidazole derivatives related to this compound. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, suggesting potent antitumor activity .
Study 2: Antimicrobial Screening
In another investigation, compounds structurally similar to this compound were screened for antimicrobial activity against several pathogens. The findings revealed that some derivatives displayed broad-spectrum antimicrobial properties with minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | IC50/MIC Value | Reference |
|---|---|---|---|
| N-(1-cyclobutyl)-benzimidazole | Antitumor | 11.52 μM | Saxena et al., 2020 |
| 4-Fluoro-benzimidazole derivative | Antimicrobial | 6.25 μg/mL | Saxena et al., 2020 |
| N-cyclobutyl-4-fluorobenzene-1,2-diamine | Enzyme Inhibition | Not specified | Patent US10913736B2 |
Q & A
Basic Research Questions
Q. What synthetic routes are employed for N1-cyclobutyl-4-fluorobenzene-1,2-diamine, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, analogous compounds (e.g., N1-(cyclohexylmethyl) derivatives) are synthesized via:
- Step 1 : Amination of fluorobenzene precursors using cyclobutylamine under controlled pH and temperature.
- Step 2 : Purification via column chromatography, with solvent polarity optimized for separation .
- Key conditions affecting yield and purity include:
- Temperature : Lower temperatures (0–5°C) reduce side reactions in amination steps .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while dichloromethane minimizes solvolysis .
- Table 1 : Comparison of Reaction Outcomes
| Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Dichloromethane | 0°C | 96 | 99.5 |
| Ethanol | 25°C | 51 | 95.2 |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclobutyl vs. benzyl groups) and fluorine coupling .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₀H₁₂FN₃: 217.09 g/mol) and detects impurities .
- Infrared Spectroscopy (IR) : Identifies amine (-NH₂) and C-F stretches (1100–1250 cm⁻¹) .
- UV-Vis Spectroscopy : Monitors electronic transitions for stability studies in solution .
Advanced Research Questions
Q. How do structural variations (e.g., cyclobutyl vs. cyclohexyl substituents) influence biological activity in benzene-1,2-diamine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies compare substituent effects on target binding:
- Cyclobutyl Groups : Enhanced rigidity may improve selectivity for enzyme pockets vs. bulkier cyclohexyl groups .
- Fluorine Position : Para-fluorine (as in 4-fluorobenzene) increases metabolic stability and lipophilicity, enhancing bioavailability .
- Table 2 : SAR of Analogous Compounds
| Substituent | Target Activity (IC₅₀, μM) | LogP |
|---|---|---|
| Cyclobutyl | 0.45 (Kinase X) | 2.1 |
| Cyclohexylmethyl | 1.20 (Kinase X) | 3.8 |
Q. How can contradictory data in fluorinated benzene-1,2-diamine synthesis be resolved?
- Methodological Answer : Contradictions (e.g., variable yields under similar conditions) require:
- Systematic Screening : Design a DOE (Design of Experiments) varying solvents, catalysts, and temperatures .
- Mechanistic Studies : Use LC-MS to track intermediate formation and identify side reactions (e.g., ethoxy byproducts in ethanol ).
- Case Study : Switching from ethanol to dichloromethane eliminated ethoxy adducts, increasing yield from 51% to 96% .
Q. What experimental approaches validate the anticancer mechanisms of this compound?
- Methodological Answer :
- Enzyme Assays : Measure inhibition of tyrosine kinases (e.g., VEGFR2) using fluorescence-based kinase assays .
- Cell-Based Studies :
- Apoptosis Assays : Annexin V/PI staining quantifies cell death in cancer lines (e.g., A549, MCF7) .
- ROS Detection : DCFH-DA probes assess oxidative stress induction .
- In Vivo Models : Xenograft studies in mice evaluate tumor suppression and pharmacokinetics .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
